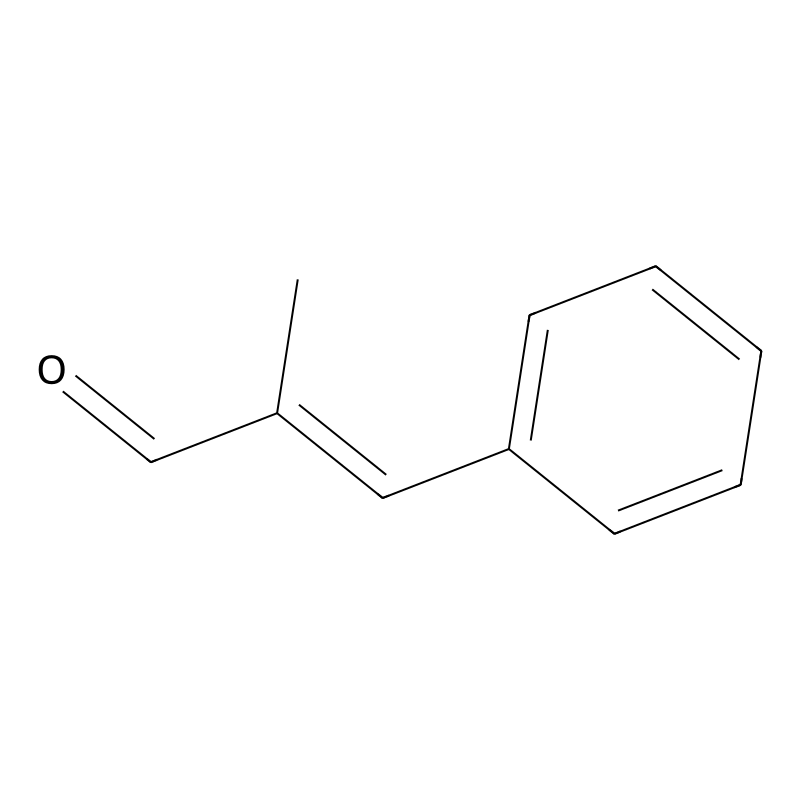

alpha-Methylcinnamaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

insoluble in water; soluble in oils

miscible (in ethanol)

Canonical SMILES

Isomeric SMILES

Antimicrobial Activity

- Researchers have investigated the antimicrobial activity of alpha-methylcinnamaldehyde against various bacteria, fungi, and yeasts. Some studies have shown that it exhibits activity against certain strains, including Escherichia coli, Staphylococcus aureus, and Candida albicans. PubChem However, more research is needed to determine its effectiveness and potential applications in this area.

Antioxidant Properties

- Studies have explored the potential antioxidant properties of alpha-methylcinnamaldehyde. Some research suggests that it may have free radical scavenging activity, which could help protect cells from oxidative damage. However, further investigation is needed to understand its mechanisms of action and potential health benefits.

Flavoring Agent

- Alpha-methylcinnamaldehyde is commonly used as a flavoring agent in food and beverages due to its cinnamon-like taste and aroma. While not strictly scientific research, this application demonstrates its interaction with biological systems, specifically the olfactory and gustatory senses.

Alpha-Methylcinnamaldehyde is an organic compound characterized by its yellow liquid form and a distinctive spicy, cinnamon-like odor. Its molecular formula is , with a molecular weight of approximately 146.19 g/mol. This compound is primarily used in the flavor and fragrance industries, contributing to various products such as perfumes, cosmetics, and food flavors . It is also known by several synonyms, including α-Methylcinnimal and Methyl Cinnamic Aldehyde Alpha .

The mechanism of action of alpha-methylcinnamaldehyde is not extensively studied in scientific research. However, its pleasant odor suggests potential interactions with olfactory receptors in the nose, contributing to its fragrance properties []. Additionally, some studies suggest it might possess antimicrobial activity, although further research is needed.

- Toxicity: Limited data available on oral or inhalation toxicity. However, skin contact may cause irritation or allergic reactions.

- Flammability: Flash point of 175°F (79°C) indicates flammability. Proper handling and storage are crucial.

- Reactivity: Can react with strong oxidizing agents.

- Aldol Condensation: It can undergo aldol condensation reactions to form larger molecules, particularly when reacted with other aldehydes or ketones.

- Hydrogenation: The compound can be hydrogenated to produce corresponding alcohols or other derivatives .

- Oxidation: It may be oxidized to form acids or other functional groups depending on the conditions used.

These reactions highlight its versatility as a chemical intermediate in synthetic organic chemistry.

Research indicates that alpha-Methylcinnamaldehyde exhibits biological activities such as:

- Antimicrobial Properties: It has been shown to possess antimicrobial effects against various pathogens, making it useful in preserving food and cosmetic products.

- Anti-inflammatory Effects: Some studies suggest that it may have anti-inflammatory properties, potentially benefiting skin care formulations .

- Potential Therapeutic Uses: As an intermediate in the synthesis of drugs like Epalrestat, it may play a role in therapeutic applications related to diabetes management .

Alpha-Methylcinnamaldehyde can be synthesized through several methods:

- Claisen-Schmidt Condensation: This involves the reaction of benzaldehyde with propanal in the presence of a base catalyst, such as sodium hydroxide. This method is noted for being efficient and yielding high purity products .

- Hydrogenation of Cinnamaldehyde: Controlled hydrogenation of cinnamaldehyde can also yield alpha-Methylcinnamaldehyde.

- Direct Condensation: Another method includes condensing benzaldehyde with propionic aldehyde under basic conditions .

These methods underscore the compound's accessibility for industrial applications.

Alpha-Methylcinnamaldehyde finds extensive applications across various industries:

- Flavoring Agent: Used in food products, chewing gum, and beverages for its cinnamon flavor.

- Fragrance Component: Integral in perfumes and cosmetics due to its pleasant aroma.

- Intermediate in Synthesis: Serves as a precursor for synthesizing other chemical compounds, including pharmaceuticals and dyestuffs .

Studies on the interactions of alpha-Methylcinnamaldehyde indicate potential irritant effects upon contact with skin or mucous membranes. It may cause irritation and should be handled with care. Additionally, when heated to decomposition, it emits toxic fumes, emphasizing the need for safety precautions during handling and storage .

Alpha-Methylcinnamaldehyde shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure | Key Features |

|---|---|---|

| Cinnamaldehyde | Simple structure; widely used flavoring agent. | |

| Beta-Methylcinnamaldehyde | Similar odor profile but different stereochemistry. | |

| Vanillin | Derived from lignin; known for its vanilla flavor. | |

| Eugenol | Found in clove oil; has analgesic properties. |

Alpha-Methylcinnamaldehyde is unique due to its specific odor profile and its applications in both flavoring and fragrance industries, alongside its role as a pharmaceutical intermediate.

Alpha-Methylcinnamaldehyde belongs to the broader family of cinnamaldehyde derivatives, compounds that have been studied extensively since the isolation of cinnamaldehyde from cinnamon essential oil in 1834 by Jean-Baptiste Dumas and Eugène-Melchior Péligot. While cinnamaldehyde itself was synthesized in the laboratory by Italian chemist Luigi Chiozza in 1854, the methylated derivative gained attention later as researchers explored structural variations with enhanced stability and modified sensory profiles.

Early synthetic approaches to alpha-Methylcinnamaldehyde primarily involved aldol condensation reactions between benzaldehyde and propanal in the presence of basic catalysts. A notable historical development came in 1937 with a patent describing an improved process for synthesizing unsaturated aldehydes by condensing aldehyde compounds in the presence of an alkaline condensing agent, using at least one aldehyde in its bisulfite form to minimize unwanted side reactions.

The stereochemical understanding of alpha-Methylcinnamaldehyde also evolved significantly, with researchers distinguishing between the (E) and (Z) isomers. Commercial applications predominantly utilize the (E)-isomer (trans configuration), which exhibits the desired sensory properties and stability profile.

Significance in Contemporary Chemical Research

Alpha-Methylcinnamaldehyde has secured a prominent position in contemporary chemical research for several key reasons:

First, it serves as an exemplary model compound for studying α,β-unsaturated aldehydes, allowing researchers to investigate fundamental aspects of organic reactivity, stereochemistry, and structure-property relationships. The compound's relatively simple structure combined with its multiple reactive sites makes it valuable for mechanistic studies.

Second, research has revealed its notable biological activities, particularly its antifungal properties against organisms like Lenzites betulina (white-rot fungus) and Laetiporus sulphureus (brown-rot fungus). These findings have stimulated structure-activity relationship studies exploring how specific molecular features—including the aldehyde group, conjugated double bond, and methyl substituent—contribute to its biological effects.

Third, as sustainability concerns grow within the chemical industry, alpha-Methylcinnamaldehyde has become a focus for green chemistry initiatives, with researchers developing environmentally friendly synthesis routes using recyclable catalysts, aqueous reaction media, and energy-efficient processes.

Alpha-Bromocinnamaldehyde Synthesis and Reactivity

Alpha-bromocinnamaldehyde (CAS: 5443-49-2) represents a significant halogenated derivative of alpha-methylcinnamaldehyde, characterized by the substitution of a bromine atom at the alpha position of the cinnamaldehyde backbone [1]. The compound possesses the molecular formula C9H7BrO with a molecular weight of 211.06 g/mol [1].

The synthesis of alpha-bromocinnamaldehyde follows established bromination protocols, with the most widely adopted method involving the controlled addition of bromine to cinnamaldehyde in glacial acetic acid. The reaction mechanism proceeds through the formation of a 2,3-dibromo-3-phenylpropanal intermediate, which subsequently undergoes elimination to yield the desired alpha-bromocinnamaldehyde product [1] [2]. The synthetic procedure typically achieves yields of 80-85% under optimized conditions, with the reaction parameters carefully controlled to minimize side reactions and maximize selectivity [1] [2].

Recent synthetic advancements have explored alternative methodologies, including the use of propane 3-bromo-1-(triphenylphosphonium) tribromide as a brominating agent in dichloromethane, which offers improved reaction conditions and enhanced selectivity [1]. This method operates at room temperature and provides excellent yields while maintaining the integrity of the conjugated system.

The reactivity profile of alpha-bromocinnamaldehyde is characterized by its enhanced electrophilicity compared to the parent cinnamaldehyde, attributed to the electron-withdrawing nature of the bromine substituent. This electronic modification significantly influences the compound's participation in nucleophilic addition reactions and its overall chemical behavior [1] .

Alpha-Chlorocinnamaldehyde Research Applications

Alpha-chlorocinnamaldehyde (CAS: 18365-42-9) demonstrates remarkable versatility in research applications, particularly in the fields of corrosion inhibition and chemoselective organic transformations [4]. The compound exhibits molecular formula C9H7ClO with a molecular weight of 170.61 g/mol [4].

Research investigations have established alpha-chlorocinnamaldehyde as an effective corrosion inhibitor for ARMCO iron in 4 M hydrochloric acid solutions [4]. The inhibition mechanism involves the formation of protective adsorption layers on metal surfaces, with the compound's conjugated system facilitating strong metal-substrate interactions through π-electron donation.

In synthetic organic chemistry, alpha-chlorocinnamaldehyde serves as a valuable substrate for chemoselective reduction reactions. Studies have demonstrated its compatibility with calcium amidoborane as a reducing agent, enabling selective transformations while preserving the integrity of sensitive functional groups [4]. This chemoselective behavior makes the compound particularly valuable in multi-step synthetic sequences where functional group tolerance is critical.

The biological activity profile of alpha-chlorocinnamaldehyde reveals significant potential as a tyrosinase inhibitor. Comparative studies with other alpha-substituted cinnamaldehyde derivatives demonstrate IC50 values of 0.140 mM for monophenolase activity and 0.110 mM for diphenolase activity, positioning it as an intermediate-potency inhibitor within the series [5] [6]. The inhibition mechanism involves reversible binding to the enzyme active site, with molecular docking studies indicating interactions with amino acid residues rather than direct coordination with copper ions [5] [6].

Schiff Base Formation

Alpha-Methylcinnamaldehyde Semicarbazone Derivatives

The formation of semicarbazone derivatives from alpha-methylcinnamaldehyde represents a critical synthetic pathway for generating biologically active compounds with enhanced pharmacological properties [7] [8]. Alpha-methyl trans cinnamaldehyde semicarbazone has been successfully synthesized through condensation reactions between the parent aldehyde and semicarbazide under controlled conditions [7].

Spectroscopic characterization of alpha-methyl trans cinnamaldehyde semicarbazone reveals distinctive structural features. Fourier-transform infrared spectroscopy demonstrates characteristic N-H stretching vibrations at 3365-3408 cm⁻¹, C=O stretching at 1674-1710 cm⁻¹, and C=N stretching at 1541-1546 cm⁻¹ [7] [8]. Nuclear magnetic resonance spectroscopy provides detailed insights into the molecular structure, with ¹H NMR spectra showing characteristic signals for the azomethine proton and aromatic region [7].

Single crystal X-ray diffraction studies of alpha-methyl trans cinnamaldehyde semicarbazone reveal crystallization in the triclinic Pī space group with specific unit cell parameters: a = 7.1821(4) Å, b = 14.9090(13) Å, c = 16.1096(11) Å, α = 84.496(4)°, β = 79.046(3)°, and γ = 80.758(3)° [7]. These crystallographic data provide essential information for understanding the solid-state structure and intermolecular interactions.

The thermal stability of semicarbazone derivatives has been evaluated through thermogravimetric analysis, revealing decomposition patterns that inform storage and handling requirements [7]. Density functional theory calculations using the B3LYP 6-31++G(d,p) level of theory have been employed to predict molecular properties and electronic structure characteristics [7].

N,N'-Bis(α-methyl trans cinnamaldehyde) Ethylenediimine Complexes

The synthesis of N,N'-Bis(α-methyl trans cinnamaldehyde) ethylenediimine complexes represents an advanced approach to enhancing the biological activity of alpha-methylcinnamaldehyde derivatives [9] [10]. These complexes are formed through self-coupling reactions of alpha-methyl trans cinnamaldehyde followed by complexation with transition metal ions, particularly cobalt(II) and nickel(II) [9] [10].

The ligand N,N'-Bis(α-methyl trans cinnamaldehyde) ethylenediimine possesses the molecular formula C22H24N2 and serves as a tetradentate chelating agent [9] [10]. The corresponding metal complexes exhibit molecular formulas [Co(C44H48N4)Cl2] and [Ni(C44H48N4)Cl2], indicating the incorporation of two ligand molecules per metal center [9] [10].

Comprehensive characterization of these complexes has been accomplished through multiple analytical techniques. Fourier-transform infrared spectroscopy reveals characteristic metal-ligand vibrations and confirms successful complexation [9] [10]. Electrospray ionization mass spectrometry provides molecular ion confirmation, while ¹H nuclear magnetic resonance spectroscopy elucidates the solution-state structure and dynamics [9] [10].

The biological evaluation of these complexes demonstrates remarkable enhancement in antifungal activity compared to the parent compound. Minimum inhibitory concentration studies against Candida albicans 44829, Candida tropicalis 750, and Candida krusei 6258 reveal that the cobalt(II) and nickel(II) complexes exhibit 17.78-fold and 21.46-fold improved activity, respectively, compared to alpha-methyl trans cinnamaldehyde [9] [10].

Mechanistic studies indicate that these complexes exert their antifungal effects primarily through inhibition of ergosterol biosynthesis, with average inhibition rates of 90% for cobalt(II) and 93% for nickel(II) complexes at their respective MIC90 concentrations [9] [10]. This mechanism of action represents a significant advancement in antifungal drug development, particularly given the increasing prevalence of drug-resistant fungal infections.

Structure-Activity Relationship Studies

Impact of Alpha-Substitutions on Biological Activity

The relationship between alpha-substitution patterns and biological activity in cinnamaldehyde derivatives has been extensively investigated, revealing critical insights into the molecular determinants of bioactivity [5] [6] [11]. Alpha-substituted derivatives of cinnamaldehyde, including alpha-bromocinnamaldehyde, alpha-chlorocinnamaldehyde, and alpha-methylcinnamaldehyde, demonstrate distinct structure-activity relationships that correlate with their electronic and steric properties.

Tyrosinase inhibition studies provide compelling evidence for the impact of alpha-substitutions on biological activity. The inhibitory potency follows the order: alpha-bromocinnamaldehyde > alpha-chlorocinnamaldehyde > alpha-methylcinnamaldehyde, with IC50 values of 0.075, 0.140, and 0.440 mM for monophenolase activity, respectively [5] [6]. This trend correlates directly with the electron-withdrawing strength of the substituents, suggesting that enhanced electrophilicity at the alpha-carbon contributes to improved enzyme binding affinity.

The electronic properties of alpha-substituents significantly influence the compound's ability to participate in Michael-type addition reactions with nucleophilic amino acid residues in enzyme active sites [11]. Electron-withdrawing substituents, such as bromine and chlorine, increase the electrophilicity of the β-carbon in the α,β-unsaturated aldehyde system, facilitating nucleophilic attack and covalent modification of target proteins [11].

Quantitative structure-activity relationship (QSAR) analyses have identified molecular polarity and maximum atomic orbital electronic population as significant predictors of antifungal activity in cinnamaldehyde derivatives [12] [13]. These studies demonstrate that compounds with higher π+σ values (combining lipophilicity and electronic effects) exhibit enhanced inhibitory activity against pathogenic fungi [12] [13].

The lipophilicity of alpha-substituted derivatives plays a crucial role in their bioavailability and membrane penetration. Halogenated derivatives generally exhibit higher lipophilicity compared to the methyl-substituted analog, contributing to improved cellular uptake and target site accessibility [11]. This enhanced lipophilicity correlates with increased antimicrobial potency and broader spectrum activity.

Conformational Analysis and Molecular Configuration

Conformational analysis of alpha-methylcinnamaldehyde derivatives reveals the existence of multiple conformational states that significantly influence their biological activity and chemical reactivity [14] [15]. The primary conformational distinction involves the relative orientation of the aldehyde group with respect to the aromatic ring system, resulting in s-trans and s-cis conformers.

Gas-phase electron diffraction studies combined with density functional theory calculations have established that the s-trans conformer represents the thermodynamically favored configuration for trans-cinnamaldehyde and its derivatives [14]. At 298 K, the conformational distribution is approximately 78% s-trans and 22% s-cis, with the s-trans conformer exhibiting greater stability due to reduced steric interactions [14].

The structural parameters of the s-trans conformer have been precisely determined through experimental and computational methods. Key geometric features include a C=C double bond length of 1.348 Å, C=O bond length of 1.225 Å, and C=C-C=O dihedral angle of 115.3° [14]. These parameters provide essential information for understanding the electronic delocalization and conjugation effects that contribute to the compound's reactivity profile.

Molecular docking studies have revealed that conformational flexibility plays a critical role in enzyme-substrate interactions. The ability of alpha-methylcinnamaldehyde derivatives to adopt optimal binding conformations within enzyme active sites directly correlates with their inhibitory potency [16]. Docking results indicate that these compounds interact preferentially with amino acid residues rather than forming direct metal coordination bonds, suggesting a binding mode that depends on conformational complementarity.

The impact of alpha-substitution on conformational preferences has been investigated through theoretical calculations. Electron-withdrawing substituents tend to stabilize the s-trans conformation through enhanced conjugation, while electron-donating groups may favor alternative conformational states [17]. These conformational preferences directly influence the compound's ability to interact with biological targets and participate in chemical reactions.

Advanced computational studies employing B3LYP/6-311++G(d,p) level calculations have provided detailed insights into the conformational energy surfaces of cinnamaldehyde derivatives [15]. These studies reveal that solvent effects have minimal impact on conformational preferences, suggesting that gas-phase calculations provide reliable predictions for solution-state behavior [15].

Physical Description

Liquid

Yellow liquid, cinnamon-like odou

XLogP3

Boiling Point

Flash Point

Density

1.034-1.040

UNII

GHS Hazard Statements

H317 (99.66%): May cause an allergic skin reaction [Warning Sensitization, Skin];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

15174-47-7

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

All other chemical product and preparation manufacturing

Miscellaneous manufacturing

Plastic material and resin manufacturing

Soap, cleaning compound, and toilet preparation manufacturing

2-Propenal, 2-methyl-3-phenyl-: ACTIVE